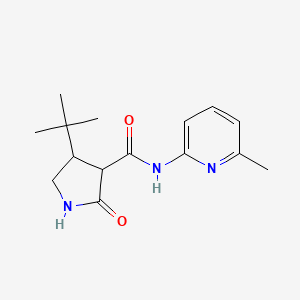![molecular formula C18H15N7O B6430241 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2097860-92-7](/img/structure/B6430241.png)
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazole moiety linked to a pyrazine ring via an acetamide bridge, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactionsThe final step often involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzotriazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole or pyrazine rings .
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, influencing enzymatic activities, while the pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3-benzotriazol-1-yl)pyridin-3-amine: Shares the benzotriazole and pyridine moieties but lacks the pyrazine ring and acetamide linkage.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Contains a benzotriazole ring but differs significantly in its overall structure and functional groups.
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is unique due to its combination of benzotriazole, pyrazine, and pyridine rings, along with the acetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c26-17(12-25-16-6-2-1-5-14(16)23-24-25)22-11-15-18(21-9-8-20-15)13-4-3-7-19-10-13/h1-10H,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFBONPOPKGQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine](/img/structure/B6430188.png)
![1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6430201.png)
![3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B6430204.png)
![1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea](/img/structure/B6430210.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430218.png)
![1-(1,3-benzoxazol-2-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6430229.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6430235.png)
![(2E)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B6430237.png)
![4-methyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430239.png)
![4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430245.png)

![1-(2-{4-[(E)-2-[4-(2-{[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]amino}ethoxy)phenyl]diazen-1-yl]phenoxy}ethyl)-2,5-dihydro-1H-pyrrole-2,5-dione; tetrakis(trifluoroacetic acid)](/img/structure/B6430264.png)
![N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline](/img/structure/B6430266.png)
